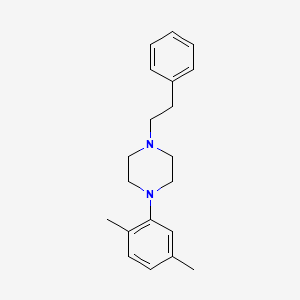
1-(2,5-dimethylphenyl)-4-(2-phenylethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-4-(2-phenylethyl)piperazine, commonly known as DMPP, is a synthetic compound that is used in scientific research as a selective agonist for the α7 nicotinic acetylcholine receptor. This receptor is found in various tissues and organs, including the brain, and plays a crucial role in several physiological processes.
作用机制
DMPP activates the α7 nicotinic acetylcholine receptor by binding to a specific site on the receptor. This binding causes a conformational change in the receptor, which leads to the opening of an ion channel. This ion channel allows the influx of calcium ions into the cell, which triggers a series of downstream signaling events.
Biochemical and Physiological Effects
Activation of the α7 nicotinic acetylcholine receptor by DMPP has several biochemical and physiological effects. These effects include increased neurotransmitter release, improved cognitive function, and anti-inflammatory effects. DMPP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
DMPP has several advantages as a tool for studying the α7 nicotinic acetylcholine receptor. It is a selective agonist, meaning that it can activate the receptor without affecting other receptors. It is also a potent agonist, meaning that it can activate the receptor at low concentrations. However, DMPP has some limitations as well. It has a short half-life, meaning that its effects are short-lived. It is also toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DMPP and the α7 nicotinic acetylcholine receptor. One direction is to investigate the potential therapeutic applications of DMPP in neurodegenerative diseases. Another direction is to study the interactions between DMPP and other compounds that affect the α7 receptor, such as allosteric modulators. Additionally, further research is needed to elucidate the downstream signaling pathways that are activated by DMPP and the α7 receptor.
合成方法
DMPP can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenyl hydrazine with 1-(2-bromoethyl)-4-phenylpiperazine. The resulting intermediate is then reacted with sodium hydride and methyl iodide to yield DMPP. The purity of the compound can be increased through recrystallization and chromatography techniques.
科学研究应用
DMPP is used in scientific research as a tool to study the α7 nicotinic acetylcholine receptor. This receptor is involved in several physiological processes, including learning and memory, attention, and inflammation. DMPP is a selective agonist for this receptor, meaning that it can activate it without affecting other receptors. This makes it a valuable tool for studying the role of the α7 receptor in these processes.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17-8-9-18(2)20(16-17)22-14-12-21(13-15-22)11-10-19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAVULAGODHNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6039196.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6039210.png)
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline](/img/structure/B6039218.png)
![methyl 2-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B6039225.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6039238.png)
![5-(2,4-dichlorophenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6039245.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6039249.png)
![6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6039264.png)

![3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6039284.png)
![ethyl 4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-piperazinecarboxylate trifluoroacetate](/img/structure/B6039287.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B6039295.png)